molecular formula C20H28ClN5O3 B1667736 Bamifylline hydrochloride CAS No. 20684-06-4

Bamifylline hydrochloride

カタログ番号 B1667736
CAS番号: 20684-06-4
分子量: 421.9 g/mol
InChIキー: PDBXHPORMXSXKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bamifylline hydrochloride is a drug of the xanthine chemical class . It acts as a selective adenosine A1 receptor antagonist . It is a methylxanthine derivative indicated in the treatment of bronchial asthma and other conditions with bronchospasm .


Molecular Structure Analysis

The molecular formula of Bamifylline hydrochloride is C20H28ClN5O3 . The structure includes a xanthine core, which is a type of purine base found in most body tissues and fluids .

科学的研究の応用

Methods of Application

A novel RP-HPLC method has been developed for this purpose. The chromatographic separation is conducted on an Agilent technologies-1260 series with a G1311C quaternary pump and an eclipse XDB C18 column. The mobile phase consists of methanol and acetonitrile mixed in a specific ratio, with a flow rate set at 1 ml/min and detection wavelength at 263 nm .

Results

The retention time for Bamifylline hydrochloride was found to be approximately 2.913 min. The method showed linearity in the concentration range of 2-10 µg/ml with a correlation coefficient (r²) of 0.9996. The limit of detection and quantitation were found to be 0.4825 µg/ml and 1.4621 µg/ml, respectively. The recovery in tablet formulation ranged from 99.6-99.8%, and the percentage assay was found to be 99.4% w/w .

Application in Bronchial Asthma Treatment

Summary of Application

Methods of Application: As a selective A1 adenosine receptor antagonist, Bamifylline hydrochloride is administered to patients to alleviate symptoms of asthma and bronchospasm .

Results: The drug’s efficacy in treating these conditions is attributed to its mechanism of action as an adenosine receptor antagonist, though specific quantitative outcomes are not detailed in the available literature .

Application in Chronic Obstructive Pulmonary Disease (COPD)

Summary of Application

Methods of Application: The compound is used as a bronchodilator to relieve symptoms associated with COPD, following similar administration methods as in asthma treatment .

Results: While the exact statistical data is not provided, the use of Bamifylline hydrochloride in COPD is supported by its pharmacological action as a bronchodilator and phosphodiesterase inhibitor .

Application in Analytical Method Validation

Summary of Application

Methods of Application: The methods involve the use of specific chromatographic equipment and conditions to ensure precise, accurate, and reproducible results for the compound’s estimation .

Results

The developed methods have shown high precision, with % RSD values less than two, indicating the method’s precision. The recovery rates and percentage assays are consistently high, demonstrating the method’s accuracy .

Application in Dosage Form Estimation

Summary of Application

Methods of Application: Advanced chromatographic techniques are employed for the quantitative determination of Bamifylline hydrochloride in tablet dosage forms .

Results: The established methods provide a rapid and feasible approach for regular quality control analysis, with high recovery rates and precise assays .

Application in Drug Interaction Studies

Summary of Application

Methods of Application: Drug interaction studies are conducted to assess the effects of Bamifylline hydrochloride when used in combination with other medications .

Results: These studies help in identifying potential decreases in therapeutic efficacy or increases in serum concentration when Bamifylline hydrochloride is combined with other drugs .

Application in Compatibility Studies

Methods of Application

Results: The studies aim to ensure that Bamifylline hydrochloride does not interact negatively with the polymers used in tablet formulations, maintaining its therapeutic efficacy and stability .

Application in Anti-Asthmatic Therapy

Methods of Application

Results: The application of Bamifylline hydrochloride in anti-asthmatic therapy has shown positive results in improving patients’ respiratory function and quality of life .

Application in Drug Synthesis

Methods of Application

Results: The outcome of such synthesis is the creation of novel drugs that may offer improved therapeutic benefits over existing medications .

Application in Pharmacokinetic Studies

Methods of Application

Results: These studies provide valuable data on the drug’s half-life, bioavailability, and the influence of metabolic pathways on its activity .

Application in Pharmacodynamic Studies

Methods of Application

Results: The results contribute to understanding the drug’s efficacy and safety profile, which is essential for clinical use .

Application in Drug-Drug Interaction Assessments

Methods of Application

Results: The findings help identify any contraindications and guide safe and effective co-administration with other drugs .

特性

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXHPORMXSXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-63-9 (Parent)
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048721
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamifylline hydrochloride

CAS RN

20684-06-4, 3736-86-5
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20684-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamifylline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 mg of 3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide (compound example 11) was mixed with 0.05 ml diisopropylethylamine and 1 ml DMF. 24 mg of 4-chloro-3-sulfamoylbenzoic acid and 40 mg HATU were added and the mixture stirred at room temperature overnight. LC/MS showed completed consumption of compound II. Volatiles were evaporated under a stream of nitrogen and the crude product re-dissolved in 2 ml 5% TFA/MeOH and purified by prep HPLC (C-18 reversed phase column, water/MeOH gradient, buffered with 0.1% TFA). Alternatively a water/acetonitrile gradient, buffered with 10 mM NH4OAc can be used. Product containing fractions were filtered through a cartridge filled with cation exchange resin, rinsed with methanol, eluted with 2 M solution of ammonia in methanol and evaporated. The residue was dissolved in methanol, 1.0 equiv. aq. 1.00 N HCl were added and the title compound was isolated as the mono-HCl salt by evaporation. LC/MS (M+H)+: 752. Ret. time: 2.12 min. (Condition J); analytical HPLC Ret. time: 13.29 min (Condition K).
Name
3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamifylline hydrochloride
Reactant of Route 2
Reactant of Route 2
Bamifylline hydrochloride
Reactant of Route 3
Reactant of Route 3
Bamifylline hydrochloride
Reactant of Route 4
Reactant of Route 4
Bamifylline hydrochloride
Reactant of Route 5
Reactant of Route 5
Bamifylline hydrochloride
Reactant of Route 6
Reactant of Route 6
Bamifylline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。